2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline
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Description
2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline, otherwise known as 2B5T, is an organic compound used in scientific research. It is a member of the aniline family and is a halogenated aromatic compound. 2B5T is mainly used in the synthesis of other compounds and in the study of chemical reactions.
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing various brominated and aniline-containing compounds, including the study of heterocyclic compounds through methods such as UV–vis, FTIR, 1H NMR, ESI-MS spectra, elemental analysis, and X-ray crystallography. For instance, the synthesis of heterocyclic compounds like 2-(p-bromophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole and its conversion to triazole derivatives in aniline solution highlights the complex chemical behaviors and potential applications of these molecules in developing novel chemical entities (Jingmei Jiang et al., 2014).
Regioselective Reactions
The regiospecific bromination of tricyclic compounds, such as tricyclo[4.3.1.12,5]undecane, yielding exclusively bromo derivatives, demonstrates the precision achievable in chemical modifications, crucial for developing specific molecular structures for various applications (InamotoYoshiaki et al., 1978).
Crystal Structure Analysis
Detailed crystal structure analyses of bromo- and aniline-substituted compounds provide insights into the molecular arrangements and interactions, essential for understanding the material properties and guiding the synthesis of materials with desired physical and chemical properties (C. Ojala et al., 2001).
Electrocyclic Reactions
Studies on the photocyclization reactions of brominated compounds have shed light on the pathways and products of light-induced chemical transformations, valuable for designing photoresponsive materials (C. W. Shoppee et al., 1975).
Synthesis of Strained Hydrocarbons
The synthesis of strained hydrocarbons from brominated precursors has been explored, highlighting the reactivity and potential application of these compounds in materials science and polymer chemistry (R. Pincock et al., 1972).
properties
IUPAC Name |
5-(1-adamantyl)-2-bromoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-2-1-13(6-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAKFYDYOLAOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline |
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